molecular formula C12H24OS B8669494 Thiolauric acid

Thiolauric acid

Cat. No.: B8669494
M. Wt: 216.39 g/mol
InChI Key: GEJJECIDFXFUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioctic acid (CAS: 1077-28-7), also known as alpha-lipoic acid, is a organosulfur compound derived from octanoic acid. It features a dithiolane ring structure with two sulfur atoms, contributing to its role as a potent antioxidant and cofactor in mitochondrial dehydrogenase reactions . Its molecular formula is $ C8H{14}O2S2 $, with a molecular weight of 206.33 g/mol. Thioctic acid is amphipathic, exhibiting both hydrophilic and hydrophobic properties, which enables its function in cellular energy metabolism and redox regulation . Clinically, it is utilized in managing diabetic neuropathy and oxidative stress-related disorders due to its ability to regenerate endogenous antioxidants like glutathione .

Properties

Molecular Formula

C12H24OS

Molecular Weight

216.39 g/mol

IUPAC Name

dodecanethioic S-acid

InChI

InChI=1S/C12H24OS/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)

InChI Key

GEJJECIDFXFUMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)S

Origin of Product

United States

Comparison with Similar Compounds

Thioctic Acid vs. Thioacetic Acid

Thioacetic acid (CAS: 1918-77-0) is a simpler thio-organic compound with the formula $ C2H4OS $. Unlike thioctic acid’s cyclic dithiolane, thioacetic acid contains a thioester group ($ -SCOCH_3 $) and is primarily used in organic synthesis as an acetylating agent .

Property Thioctic Acid Thioacetic Acid
Molecular Weight 206.33 g/mol 76.12 g/mol
Structure Cyclic dithiolane Linear thioester
Solubility Water (limited), lipids Water (moderate)
Applications Antioxidant therapy Organic synthesis
Biological Role Cofactor in metabolism No significant role

Key differences include thioctic acid’s cyclic structure and dual solubility, enabling cellular membrane penetration, whereas thioacetic acid’s linear structure restricts it to laboratory applications .

Thioctic Acid vs. Taurocholic Acid

Taurocholic acid (CAS: 81-24-3) is a bile acid conjugated with taurine, featuring a sulfonic acid group ($ -SO3H $). Its formula $ C{26}H{45}NO7S $ reflects its role in lipid emulsification and digestion, contrasting with thioctic acid’s antioxidant functions .

Property Thioctic Acid Taurocholic Acid
Molecular Weight 206.33 g/mol 515.7 g/mol
Functional Groups Dithiolane, carboxylic acid Sulfonic acid, steroid core
Solubility Amphipathic Hydrophilic
Applications Diabetes therapy Digestive aid

Taurocholic acid’s sulfonic acid group enhances water solubility for bile salt functions, while thioctic acid’s dithiolane enables redox activity .

Thioctic Acid vs. Thioctic Acid Impurities

Thioctic acid impurities, such as Thioctic Acid Impurity 35 (CAS: 13125-44-5, $ C6H{10}O2S2 $), highlight structural variations affecting purity and efficacy. These impurities often arise during synthesis and differ in alkyl chain length or oxygen/sulfur substitution .

Impurity Molecular Formula Molecular Weight Structural Difference
Thioctic Acid Impurity 35 $ C6H{10}O2S2 $ 178.26 g/mol Shorter carbon chain
Thioctic Acid Impurity 39 $ C{18}H{32}N2O6S_2 $ 436.58 g/mol Extended chain with nitrogen

Such impurities underscore the importance of rigorous quality control in pharmaceutical production .

Research Findings and Functional Implications

  • Antioxidant Capacity: Thioctic acid’s dithiolane ring allows it to scavenge free radicals more effectively than monothiol compounds like thioacetic acid .
  • Synthetic Utility : Thioacetic acid’s reactivity in acetylation reactions is unmatched by thioctic acid due to its simpler structure .
  • Biological Specificity : Taurocholic acid’s sulfonic acid group facilitates micelle formation, a function absent in thioctic acid’s redox-focused biology .

Q & A

Q. What frameworks guide the integration of computational modeling with experimental this compound research?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2, NF-κB).
  • MD simulations : Run GROMACS for 100 ns to assess ligand-protein stability.
    Correlate in silico findings with wet-lab assays (e.g., SPR for binding kinetics) to validate hypotheses .

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